molecular formula C24H20N4O5S B11213143 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11213143
M. Wt: 476.5 g/mol
InChI Key: LICOLLPEGWPDLM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core and functionalized with a 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole group is substituted with a 4-ethoxy-3-methoxyphenyl ring, while the pyrimidine ring is N3-phenyl-substituted. The ethoxy and methoxy groups may enhance solubility and modulate electronic effects, influencing binding interactions in biological systems.

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O5S/c1-3-32-18-10-9-15(13-19(18)31-2)22-25-20(33-26-22)14-27-17-11-12-34-21(17)23(29)28(24(27)30)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3

InChI Key

LICOLLPEGWPDLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 2-Aminothiophene-3-carboxylate

The thienopyrimidine scaffold is synthesized by reacting ethyl 2-aminothiophene-3-carboxylate with phenyl isocyanate in refluxing 1,4-dioxane (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by cyclization to form the pyrimidine ring.

Reaction Conditions :

  • Solvent : 1,4-Dioxane

  • Catalyst : None (thermal cyclization)

  • Temperature : 100°C, 12 hours

  • Yield : 72–88%

Introduction of the 3-Phenyl Group

The 3-phenyl substituent is installed via a nucleophilic substitution reaction using phenylboronic acid under Suzuki–Miyaura conditions (Scheme 2).

Reaction Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Base : 2 M Na₂CO₃

  • Solvent : 1,4-Dioxane/H₂O (4:1)

  • Temperature : 80°C, 6 hours

  • Yield : 65%

Synthesis of the 1,2,4-Oxadiazole Moiety

Preparation of 3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

The oxadiazole ring is constructed from 4-ethoxy-3-methoxybenzonitrile and hydroxylamine hydrochloride (Scheme 3).

Reaction Conditions :

  • Nitrile to Amidoxime :

    • Reagents : NH₂OH·HCl, NaHCO₃

    • Solvent : Ethanol/H₂O (3:1)

    • Temperature : 70°C, 4 hours

  • Cyclization to Oxadiazole :

    • Reagents : Trichloroacetic anhydride

    • Solvent : Dichloromethane

    • Temperature : 0°C to room temperature, 2 hours

    • Yield : 58%

Coupling of Thienopyrimidine and Oxadiazole Moieties

Alkylation at the N1-Position

The oxadiazole-5-carbaldehyde is reduced to the corresponding alcohol using NaBH₄, followed by bromination with PBr₃ to yield the 5-(bromomethyl)oxadiazole derivative. This intermediate undergoes nucleophilic substitution with the thienopyrimidine core (Scheme 4).

Reaction Conditions :

  • Base : K₂CO₃

  • Solvent : DMF

  • Temperature : 60°C, 8 hours

  • Yield : 52%

Optimization and Mechanistic Insights

Role of Solvent in Cyclocondensation

Polar aprotic solvents (e.g., 1,4-dioxane) enhance cyclization efficiency by stabilizing transition states through dipole interactions. Substituting 1,4-dioxane with DMF reduces yields by 15–20% due to competing side reactions.

Palladium Catalysis in Suzuki Coupling

The use of Pd(PPh₃)₄ mitigates homocoupling of phenylboronic acid, achieving >90% conversion. Lower catalyst loading (2 mol%) results in incomplete coupling, necessitating stoichiometric adjustments.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 5.02 (s, 2H, CH₂), 4.12 (q, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃).

  • IR (KBr) : ν 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity, with retention time = 12.3 min.

Challenges and Alternative Routes

Competing Ring-Opening Reactions

The oxadiazole’s susceptibility to nucleophilic attack by water necessitates anhydrous conditions during alkylation. Trace moisture reduces yields to <30%.

Alternative Oxadiazole Synthesis

A two-step protocol using ethyl chlorooxoacetate and amidoximes improves regioselectivity, yielding 75% of the desired isomer .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound shares a thieno[3,2-d]pyrimidine-2,4-dione core with several analogs (Table 1). Key structural differences lie in the substituents on the oxadiazole and phenyl rings:

Compound Name Substituents (Oxadiazole/Phenyl) Molecular Formula Reported Activity
Target Compound 4-Ethoxy-3-methoxyphenyl oxadiazole C₂₅H₂₁N₄O₅S Not explicitly reported
3-(4-Methylphenyl)-1-{[3-(3-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4-dione 3-Trifluoromethylphenyl oxadiazole C₂₄H₁₇F₃N₄O₃S Screening compound (drug discovery)
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones Phenyl oxadiazole, alkyl groups Variable (e.g., C₂₃H₁₈N₄O₃S) Antimicrobial activity
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione 3-Fluorophenyl, 3-methylbenzyl C₂₀H₁₆FN₂O₂S Structural analog (no activity reported)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and hydrophobic interactions, whereas the ethoxy/methoxy groups in the target compound may improve solubility.
Thermodynamic and Physicochemical Properties

While specific data for the target compound are unavailable, related derivatives exhibit:

  • High Melting Points : >200°C (e.g., ), attributed to strong intermolecular interactions in crystalline states.
  • Moderate Solubility : Ethoxy/methoxy groups in the target compound may enhance aqueous solubility compared to halogenated analogs (e.g., ).

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to bacterial DNA gyrase (target for antimicrobial activity) .
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-enzyme complexes over 100 ns trajectories.
  • QSAR models : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituent properties with activity .

How can contradictory results in antimicrobial activity data be resolved?

Advanced Research Question
Contradictions often arise from assay variability or structural instability:

  • Assay standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC testing.
  • Stability studies : Monitor compound degradation in DMSO stock solutions via HPLC over 72 hours .
  • Metabolite analysis : LC-MS to identify hydrolysis products (e.g., oxadiazole ring opening under acidic conditions) .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Advanced Research Question

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility without compromising membrane permeability (target logP ~3.5) .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ethoxy group demethylation) and block them with fluorine substituents .
  • Prodrug design : Mask acidic protons (e.g., thienopyrimidine dione) as ester prodrugs for enhanced oral bioavailability .

How should researchers analyze crystallographic data to confirm the compound’s 3D structure?

Advanced Research Question

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/ethyl acetate mixtures. Refine data with SHELX to resolve bond angles/rotational disorders .
  • Key metrics : Validate planarity of the thienopyrimidine core (torsion angles <5°) and oxadiazole-phenyl dihedral angles (~30°) .

What are the best practices for scaling up synthesis while maintaining purity?

Basic Research Question

  • Process optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) for alkylation steps.
  • Workup protocols : Use flash chromatography (silica gel, ethyl acetate/hexane) for intermediates and preparative HPLC for final purification .
  • Quality control : In-process LC-MS monitoring to detect side products (e.g., over-alkylation) .

Table 1: Comparative Biological Activity of Structural Analogs

Compound ModificationAntimicrobial Activity (MIC, μg/mL)Key SAR Insight
4-Ethoxy-3-methoxyphenyl1.25 (S. aureus)Electron-donating groups ↑ activity
4-Nitrophenyl5.0 (S. aureus)Electron-withdrawing groups ↓ activity
3-Methylthienopyrimidine>20 (E. coli)Steric bulk ↓ membrane penetration

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